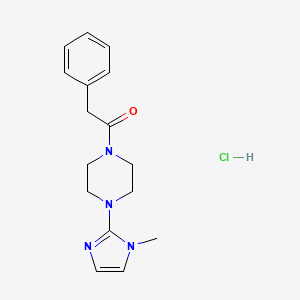
1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylethanone hydrochloride, also known as MIPEP or MIP, is a chemical compound that belongs to the class of piperazine derivatives. MIPEP has gained significant attention in scientific research due to its potential therapeutic applications, particularly in the field of neuroscience. In
Scientific Research Applications
mGluR2 Positive Allosteric Modulators
This compound has been identified as a novel series of mGluR2 positive allosteric modulators (PAMs). These PAMs have shown potent and selective effects on mGluR2, which is a type of metabotropic glutamate receptor. This could potentially be used in the treatment of psychosis .
Inhibition of Methamphetamine-Induced Hyperactivity
A representative lead compound of this series demonstrated dose-dependent inhibition of methamphetamine-induced hyperactivity in mice. This suggests potential efficacy in treating conditions related to hyperactivity .
Inhibition of Mescaline-Induced Scratching
The same lead compound also showed an ability to inhibit mescaline-induced scratching in mice. This could potentially be used in the treatment of conditions related to excessive scratching or itching .
Pharmacokinetic Profiles
The structure-activity relationship studies of this compound led to mGluR2 PAMs with excellent pharmacokinetic profiles. This means that the compound could potentially be used in drug development due to its favorable absorption, distribution, metabolism, and excretion (ADME) properties .
Antifungal Activities
Some derivatives of this compound have been tested for in vitro antifungal activities against certain types of fungi. This suggests potential use in the development of antifungal drugs .
Analgesic Properties
Isoxazole derivatives, which this compound is a part of, have shown prominent potential as analgesics. This suggests that this compound could potentially be used in the development of pain-relieving drugs .
properties
IUPAC Name |
1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-2-phenylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O.ClH/c1-18-8-7-17-16(18)20-11-9-19(10-12-20)15(21)13-14-5-3-2-4-6-14;/h2-8H,9-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTDGJHRURQYCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)CC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylethanone hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


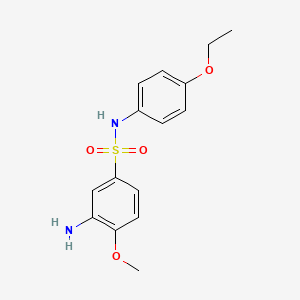
![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide](/img/structure/B2654306.png)
![N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-chloropyridine-3-carboxamide](/img/structure/B2654308.png)
![2,6,10-Trimethyltripyrazolo[1,5-a:1',5'-c:-1'',5''-e][1,3,5]triazine](/img/structure/B2654311.png)
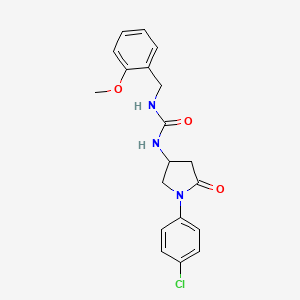
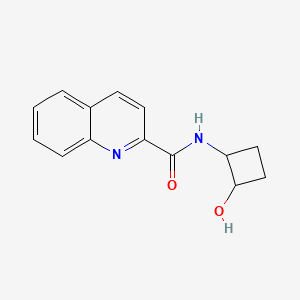
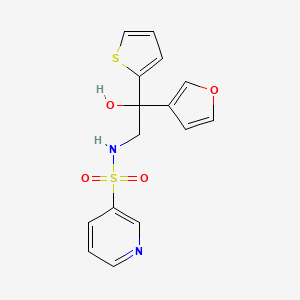



![4-[bis(2-methoxyethyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2654322.png)
![ethyl 2-cyano-3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]prop-2-enoate](/img/structure/B2654323.png)
